Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with chlorine and methyl groups, and a propanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: This compound shares the pyrazole ring structure but lacks the ester and amino groups.
(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of the propanoate ester.
Uniqueness
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)5-14(13-7)6-10(2,12-3)9(15)16-4/h5,12H,6H2,1-4H3 |
InChI Key |
CTMQARSLDMIUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C)(C(=O)OC)NC |
Origin of Product |
United States |
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